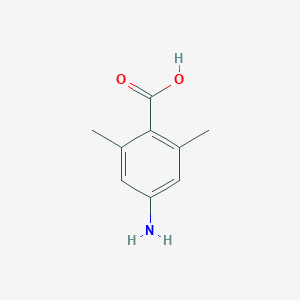

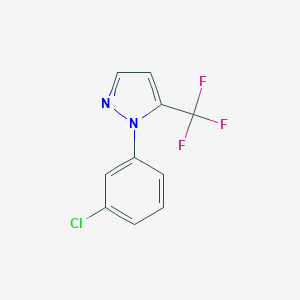

![molecular formula C14H21N3 B171150 2-Octyl-2H-benzo[d][1,2,3]triazole CAS No. 112642-69-0](/img/structure/B171150.png)

2-Octyl-2H-benzo[d][1,2,3]triazole

概要

説明

2-Octyl-2H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C14H21N3. It has a molecular weight of 231.34 g/mol . It is also known by other names such as 2-n-Octylbenzotriazole and 2-octylbenzotriazole .

Synthesis Analysis

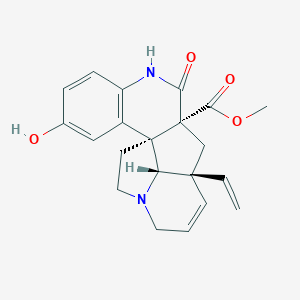

The synthesis of 2H-benzo[d][1,2,3]triazole derivatives, including this compound, has been reported in the literature . The electrosynthesis of these compounds is conducted in a simple undivided cell under constant current conditions .Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic techniques and DFT calculations .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a high logP value of 5.3, indicating its lipophilic nature . It has no hydrogen bond donors and two hydrogen bond acceptors .科学的研究の応用

Multichromic Polymers

2-Octyl-2H-benzo[d][1,2,3]triazole derivatives have been explored for their potential in multichromic polymers. Studies on benzotriazole derivatives, such as BBTA and BBTS, show that their electronic structures and substitution positions significantly influence their optical and electrochemical properties. This leads to different multicolored electrochromic properties in various oxidized and reduced states, highlighting their potential in optoelectronic applications (Yiĝitsoy et al., 2011).

Antimicrobial Applications

Research into novel aminoalkylated derivatives of benzo[d][1,2,3]triazole, including this compound, has shown promising results in antimicrobial activities. These derivatives have been tested against various bacterial and fungal strains, demonstrating their potential as future antimicrobial agents (Bhardwaj, 2014).

Optoelectronic Applications

The self-assembly of T-shape 2H-benzo[d][1,2,3]-triazole derivatives has been investigated for optoelectronic applications. These derivatives, including this compound, have been synthesized under specific conditions and their aggregation behavior in both solution and solid-state has been studied. Their ability to form organized aggregates with waveguide properties is particularly significant for optoelectronic applications (Torres et al., 2016).

Catalysts in Chemical Reactions

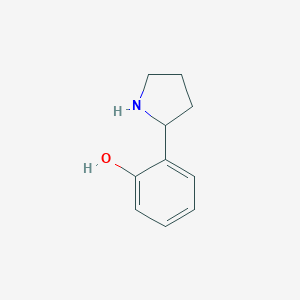

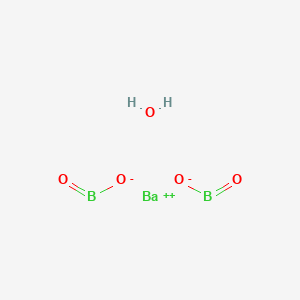

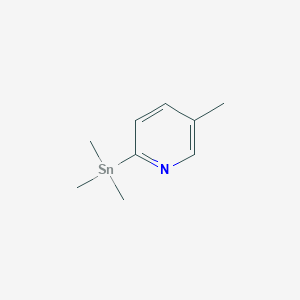

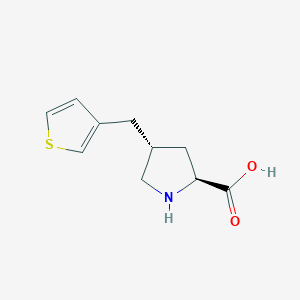

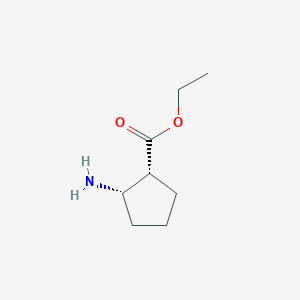

This compound derivatives have also been utilized as ligands in catalysts for chemical reactions. For instance, their use in half-sandwich ruthenium(II) complexes has been explored for catalytic oxidation and transfer hydrogenation aspects, demonstrating their versatility in synthetic chemistry (Saleem et al., 2013).

Electrosynthesis

The electrosynthesis of 2H-2-(aryl)-benzo[d]-1,2,3-triazoles and their N-oxides, including derivatives of this compound, has been reported. This process is significant for producing compounds with potential antiviral properties, indicating its importance in pharmaceutical research (Wirtanen et al., 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of the target receptors . This interaction involves various forces such as electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds .

Pharmacokinetics

Its physical form is a liquid , which may influence its absorption and distribution in the body.

Action Environment

The action of 2-Octyl-2H-benzo[d][1,2,3]triazole can be influenced by environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . Furthermore, 2H-benzo[d][1,2,3]triazole derivatives have shown significant organogel formation, particularly responsive under pH stimuli or to the presence of metal cations .

生化学分析

Biochemical Properties

2-Octyl-2H-benzo[d][1,2,3]triazole has been characterized and tested in organic field-effect transistors (OFETs) . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .

Molecular Mechanism

It is known that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as semiconductors in OFET devices .

特性

IUPAC Name |

2-octylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-12-17-15-13-10-7-8-11-14(13)16-17/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESNTVKWORZVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402510 | |

| Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112642-69-0 | |

| Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

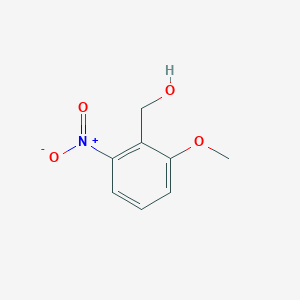

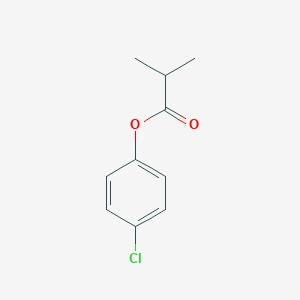

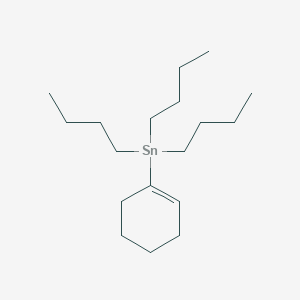

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

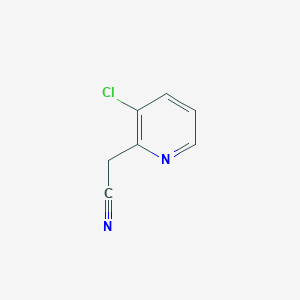

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)